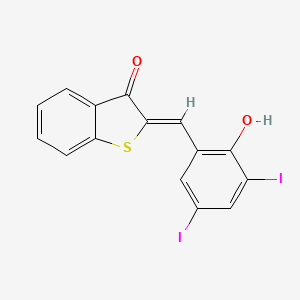![molecular formula C23H22N2O3 B14950779 2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14950779.png)
2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(E)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5220~2,6~]UNDEC-8-ENE-3,5-DIONE is a complex organic compound with a unique structure that includes an ethoxy-naphthyl group and a tricyclic azatricyclo system
Métodos De Preparación
The synthesis of 4-{[(E)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE typically involves multiple steps, starting with the preparation of the ethoxy-naphthyl precursor. The key steps include:
Formation of the Ethoxy-Naphthyl Precursor: This involves the reaction of 2-naphthol with ethyl iodide in the presence of a base to form 2-ethoxy-naphthalene.
Condensation Reaction: The 2-ethoxy-naphthalene is then reacted with an appropriate aldehyde to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization with a suitable reagent to form the tricyclic azatricyclo system.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
4-{[(E)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism by which 4-{[(E)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar compounds include:
4-(((2-ETHOXY-1-NAPHTHYL)METHYLENE)AMINO)BENZENESULFONAMIDE: This compound has a similar ethoxy-naphthyl group but differs in its sulfonamide functionality.
1-{(E)-[2-{[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}PHENYL]IMINO}METHYL-2-NAPHTHOL: This compound also contains a naphthyl group but has different substituents and a different overall structure.
The uniqueness of 4-{[(E)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE lies in its tricyclic azatricyclo system, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H22N2O3 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-19-12-11-14-5-3-4-6-17(14)18(19)13-24-25-22(26)20-15-7-8-16(10-9-15)21(20)23(25)27/h3-8,11-13,15-16,20-21H,2,9-10H2,1H3/b24-13+ |
Clave InChI |
WCNOMTXXYDUQJZ-ZMOGYAJESA-N |
SMILES isomérico |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=O)C4C5CCC(C4C3=O)C=C5 |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C=NN3C(=O)C4C5CCC(C4C3=O)C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide](/img/structure/B14950714.png)
![N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950733.png)
![2-Benzamido-N-{1-[N'-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B14950761.png)
![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate)](/img/structure/B14950765.png)


![N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B14950786.png)

![N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide](/img/structure/B14950794.png)
![3-hydroxy-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14950797.png)
![N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14950799.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950808.png)
